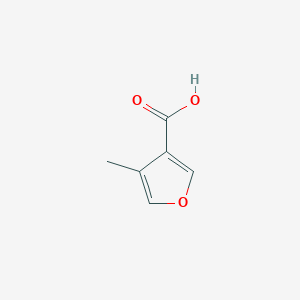

4-Methyl-3-furancarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEFJYKFWPVPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of 4 Methyl 3 Furancarboxylic Acid

Classical Synthetic Routes to Furan-3-carboxylic Acid Core Structures

The foundational furan-3-carboxylic acid core is a critical starting point for numerous derivatives. Classical synthetic strategies to access this structure often involve multi-step sequences that build the heterocyclic ring or functionalize a precursor.

One notable method begins with the aromatization of a dihydrofuran intermediate. For example, a convenient synthesis of furan-3-carboxylic acid can be achieved from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This process involves two key stages: first, the aromatization of the dihydrofuran ring, which results in 3-trichloroacetylfuran, and second, the nucleophilic displacement of the trichloromethyl group. researchgate.net The hydrolysis of this group, typically achieved by refluxing with a base like sodium hydroxide (B78521) in a suitable solvent, yields the desired furan-3-carboxylic acid. researchgate.net This approach effectively installs the carboxylic acid functionality at the C-3 position, overcoming the regiochemical limitations of direct furan (B31954) carboxylation.

| Starting Material | Key Intermediate | Product | Yield | Reference |

| 4-Trichloroacetyl-2,3-dihydrofuran | 3-Trichloroacetylfuran | Furan-3-carboxylic acid | 70% | researchgate.net |

Targeted Synthesis of 4-Methyl-3-furancarboxylic Acid

The targeted synthesis of this compound requires precise control over the placement of both the methyl and carboxylic acid groups. This is typically accomplished by building the furan ring from precursors that already contain these functionalities or their synthetic equivalents in the correct positions.

Constructing the furan ring from acyclic precursors is a powerful strategy for ensuring the correct substitution pattern. These methods assemble the heterocycle in a way that the positions of the substituents are predetermined by the structure of the starting materials.

One such approach involves the reaction between sulfur ylides and acetylenic esters. rsc.org A plausible pathway to a 4-methyl-3-furancarboxylate ester would involve the reaction of an appropriately substituted sulfonium acylmethylide with an acetylenic carboxylate. This method proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, and elimination to form the polysubstituted furan ring regiospecifically. rsc.org

Another versatile method utilizes ethyl 3-bromo-3-nitroacrylate as a starting material. researchgate.net Its reaction with a β-dicarbonyl compound, such as methyl 3-oxobutanoate, under mild conditions initially forms a Michael adduct. This intermediate then undergoes an intramolecular O-alkylation, followed by elimination upon heating with a base like potassium acetate, to yield a substituted furan-3-carboxylate. researchgate.net The choice of methyl 3-oxobutanoate as the precursor ensures the placement of a methyl group at the C-4 position of the final furan ring.

Introducing the carboxylic acid group at the C-3 position is a critical step that often leverages the reactivity of specifically designed precursors. As mentioned, the hydrolysis of a 3-trichloroacetyl group serves as an effective method. researchgate.net

An alternative advanced technique is the direct oxidative carbonylation of 3-yne-1,2-diol derivatives. nih.gov This palladium-catalyzed reaction converts the alkynediol into a furan-3-carboxylic ester in a single step. The process, carried out under a carbon monoxide and air atmosphere, involves a sequence of heterocyclization, alkoxycarbonylation, and dehydration to afford the furan product in good to excellent yields. nih.gov By selecting a 3-yne-1,2-diol with the appropriate substitution, this method can be adapted to produce derivatives like this compound esters.

Table 1: Palladium-Catalyzed Oxidative Carbonylation

| Catalyst System | Conditions | Process | Product |

|---|

Direct methylation of the furan-3-carboxylic acid ring at the C-4 position is challenging due to the inherent reactivity of the furan nucleus, which favors electrophilic attack at the C-2 and C-5 positions. researchgate.net Therefore, regiospecific methylation is almost exclusively achieved by incorporating the methyl group into one of the acyclic precursors before the ring-forming cyclization step.

The synthetic strategies outlined previously (Section 2.2.1) are prime examples of this principle.

In syntheses based on ethyl 3-bromo-3-nitroacrylate, using a precursor like methyl 3-oxobutanoate ensures the methyl group is positioned correctly to become the C-4 substituent of the furan ring. researchgate.net

Similarly, in the palladium-catalyzed carbonylation of alkynediols, the structure of the starting diol dictates the final substitution pattern, allowing for the regiospecific placement of a methyl group at the desired position. nih.gov

This "substrate control" approach, where the substitution is built into the starting materials, is the most effective and common strategy for achieving regiospecificity in the synthesis of polysubstituted furans like this compound.

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers sophisticated methods for creating complex molecules and controlling stereochemistry. While the direct application of these methods to simple this compound derivatives may not be extensively documented, the principles are demonstrated in the synthesis of complex natural products containing the furan-carboxylic acid motif.

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement. For derivatives of this compound, this would involve creating stereogenic centers on substituents attached to the furan ring.

The total synthesis of complex natural products like penicilfuranone A, which contains a furan-carboxylic acid core, showcases relevant asymmetric strategies. nih.gov One of the key challenges in such syntheses is the stereo-controlled construction of highly functionalized portions of the molecule. nih.gov Methodologies such as catalytic asymmetric cyanosilylation have been effectively used to install chiral centers in precursors for these complex structures. nih.gov For instance, the use of an Al-Salen catalyst can achieve the asymmetric cyanosilylation of an aliphatic ketone, a key step in building a chiral fragment that is later incorporated into the final natural product. nih.gov Although this example pertains to a highly complex target, the strategy of using chiral catalysts to perform enantioselective transformations on precursors is a cornerstone of modern asymmetric synthesis and is applicable to the creation of chiral derivatives of this compound.

Palladium-Mediated Coupling Reactions

Palladium catalysis offers a powerful tool for the formation of C-C bonds, and its application in furan synthesis is well-established. One relevant approach is the palladium-catalyzed oxidative carbonylation of alkynediol derivatives. For instance, 3-yne-1,2-diols can be converted into furan-3-carboxylic esters through a process catalyzed by Palladium(II) iodide (PdI2) in the presence of potassium iodide (KI). nih.gov This reaction proceeds under relatively mild conditions (100 °C, 40 atm of CO/air) in an alcoholic medium, yielding the carbonylated furan products in fair to excellent yields (56-93%). nih.gov

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with an organometallic coupling partner (like an organoboron compound in Suzuki coupling) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comvu.nl While direct synthesis of this compound via this method is not explicitly detailed, the principles can be applied to couple appropriate precursors to build the substituted furan skeleton. For example, a suitably substituted vinyl halide could be coupled with a partner containing the methyl group, followed by further functionalization.

Table 1: Example of Palladium-Catalyzed Furan Ester Synthesis

| Starting Material | Catalyst System | Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| 3-yne-1,2-diol derivatives | PdI2/KI | 100 °C, 40 atm CO/Air (4/1), Alcoholic Media | Furan-3-carboxylic esters | 56-93% | nih.gov |

Nucleophilic Displacement and Aromatization Reactions

A convenient route to furan-3-carboxylic acid derivatives involves the aromatization of a dihydrofuran intermediate followed by a nucleophilic displacement reaction. researchgate.net This strategy can be exemplified by the synthesis starting from 4-trichloroacetyl-2,3-dihydrofuran. This intermediate can be aromatized to form 3-trichloroacetylfuran. The highly electrophilic trichloromethyl group can then be displaced by various nucleophiles. researchgate.net For instance, reaction with sodium hydroxide in refluxing benzene (B151609) leads to the hydrolysis of the trichloromethyl group, yielding furan-3-carboxylic acid in a 70% yield. researchgate.net This pathway is effective because the trichloromethyl group acts as a good leaving group under basic conditions. researchgate.net

Functionalization of Dihydrofuran Intermediates

Dihydrofurans are key intermediates in several furan synthesis pathways. researchgate.net The functionalization of these precursors before aromatization allows for the introduction of desired substituents onto the final furan ring. For example, 4-trichloroacetyl-2,3-dihydrofuran serves as a versatile starting material. researchgate.net A methylated analogue of this dihydrofuran could theoretically be used to introduce the required methyl group at the C-4 position. The subsequent aromatization and conversion of the acyl group at the C-3 position would then lead to this compound. The stability and reactivity of the dihydrofuran ring allow for selective chemical manipulations before the final, often irreversible, step of creating the aromatic furan system. urfu.ru

Reactions Involving Grignard Reagents and Oxidation

The carboxylation of Grignard reagents is a fundamental and widely used method for the preparation of carboxylic acids. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to carbon dioxide. libretexts.orgmasterorganicchemistry.com To synthesize this compound using this method, one would start with 3-bromo-4-methylfuran. This precursor would be reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 4-methyl-3-furylmagnesium bromide. masterorganicchemistry.comleah4sci.com Bubbling dry carbon dioxide gas through the solution of this Grignard reagent results in the formation of a halomagnesium carboxylate salt. libretexts.orglibretexts.org Subsequent acidic workup (e.g., with aqueous HCl) protonates the carboxylate to yield the final this compound. libretexts.orgmasterorganicchemistry.com

An alternative approach involves the oxidation of a primary alcohol or an aldehyde. libretexts.org If 4-methyl-3-furylmethanol could be synthesized, its oxidation using standard oxidizing agents like potassium permanganate (KMnO₄) would yield the desired carboxylic acid. libretexts.org

Bromination and Dehydrobromination Pathways

Bromination followed by dehydrobromination is a classic strategy for introducing unsaturation and forming aromatic rings. In furan synthesis, this can be part of a cyclization-aromatization sequence. For instance, the Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. organic-chemistry.orgwikipedia.orgyoutube.com A related pathway could involve the bromination of a suitable dihydrofuran intermediate, followed by elimination of hydrogen bromide (dehydrobromination) to induce aromatization. While not a direct method, halogenation is a key step in creating functionalized furans that can be further elaborated. For example, electrophilic cyclization of certain precursors using N-bromosuccinimide (NBS) can produce 3-halofurans, which are versatile intermediates for further reactions. organic-chemistry.org

Utilization of Trihalomethylketone Intermediates

The use of trihalomethylketone intermediates provides an effective pathway to furan-3-carboxylic acids. As mentioned previously, 4-trichloroacetyl-2,3-dihydrofuran is a pivotal intermediate. researchgate.net This compound can be converted to 3-trichloroacetylfuran. The trichloromethyl group is a synthetic equivalent of a carboxylic acid group in this context. researchgate.net Its reaction with various nucleophiles, such as hydroxide, alkoxides, or amines, results in the displacement of the CCl₃ group and the formation of carboxylic acid, esters, or amides, respectively. researchgate.net For example, reacting 3-trichloroacetylfuran with different amines in toluene produces a series of furan-3-carboxamides in good to excellent yields. researchgate.net

Table 2: Synthesis of Furan-3-Carboxamides from a Trihalomethylketone Intermediate

| Reactant | Nucleophile (Amine) | Yield | Reference |

|---|---|---|---|

| 3-Trichloroacetylfuran | Ammonium Hydroxide | 80% | researchgate.net |

| 3-Trichloroacetylfuran | Methylamine | 98% | researchgate.net |

| 3-Trichloroacetylfuran | Allylamine | 90% | researchgate.net |

| 3-Trichloroacetylfuran | Morpholine | 85% | researchgate.net |

| 3-Trichloroacetylfuran | Aniline | 68% | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing this compound, several green approaches can be considered.

A primary strategy is the use of bio-derived starting materials. Furanic compounds, in general, can be sourced from biomass, positioning them as sustainable platform chemicals. mdpi.com Utilizing starting materials derived from natural sources rather than petrochemicals aligns with the goal of using renewable feedstocks.

Another key aspect is the use of catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. wjpmr.com The palladium-catalyzed reactions discussed earlier are a prime example, where only a small amount of catalyst is needed to facilitate the transformation. nih.govvu.nl Similarly, developing catalytic ketonization processes can offer a more environmentally friendly alternative to traditional methods like Friedel-Crafts acylation, resulting in a significantly lower E-factor (a measure of waste produced). rsc.org

Minimizing the use of hazardous solvents is also crucial. This can involve using water as a solvent, employing solvent-free reaction conditions, or using greener solvents like ethanol. wjpmr.comejcmpr.com For instance, some syntheses can be performed by grinding reagents together in a mortar, completely avoiding the need for a solvent. wjpmr.com The optimization of reaction conditions, such as using microwave irradiation, can also lead to shorter reaction times and increased energy efficiency. wjpmr.com

Chemical Reactivity and Transformation of 4 Methyl 3 Furancarboxylic Acid

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The reactivity of the furan ring is influenced by the nature of the substituents attached to it. In the case of 4-Methyl-3-furancarboxylic acid, the methyl group at the C4 position is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the carboxylic acid group at the C3 position is an electron-withdrawing group, which deactivates the ring.

The directing effects of these substituents determine the position of substitution. The activating methyl group directs incoming electrophiles to the ortho (C3 and C5) and para (C2) positions. The deactivating carboxylic acid group directs incoming electrophiles to the meta (C2 and C5) positions relative to its position. The interplay of these effects governs the regioselectivity of electrophilic aromatic substitution reactions on this compound. For instance, nitration of similar azole compounds has been extensively reviewed, highlighting the kinetics and mechanisms of such reactions. epdf.pub

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound is a key site for a variety of chemical transformations.

Esterification is a common reaction of carboxylic acids, and this compound can be converted to its corresponding esters under various conditions. youtube.comresearchgate.net The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a widely used method. libretexts.orgyoutube.com This reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.orguns.ac.id

Alternative methods for esterification include reacting the carboxylic acid with an alkyl halide after converting the acid to its carboxylate salt. youtube.com This SN2 reaction provides another route to esters. youtube.com The use of activating agents can also facilitate esterification. For example, converting the carboxylic acid to an acyl chloride or acid anhydride (B1165640) enhances its reactivity towards alcohols. researchgate.net Microwave-assisted synthesis has also been employed for the esterification of furan-based carboxylic acids, offering a potentially faster and more efficient method. researchgate.net

Table 1: Examples of Esterification Reactions of Furan Carboxylic Acids

| Carboxylic Acid Derivative | Reagent | Catalyst/Conditions | Product | Reference |

| 2-Furoyl chloride | Ethanol | - | Ethyl 2-furoate | researchgate.net |

| 2-Furoyl chloride | Isopropyl alcohol | - | Isopropyl 2-furoate | researchgate.net |

| 2-Furoic acid | Alcohol | Acid catalyst | Ester | youtube.com |

| 2-Furoic acid | Furfuryl alcohol | DMT/NMM/TsO⁻ or EDC, Microwave | Furan-2-ylmethyl furan-2-carboxylate | researchgate.net |

| Carboxylic acid | Alcohol | H₂SO₄ | Ester | iajpr.com |

| Carboxylic acid | ATP, Coenzyme A | Enzyme | Acyl-CoA | libretexts.org |

| 2-Furoic acid | Ethanol | Tungstophosphoric acid/zirconia | Ethyl 2-furoate | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Amides can be synthesized from this compound by reacting it with an amine. Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off the water formed. libretexts.orgresearchgate.net More commonly, the carboxylic acid is first activated to increase its reactivity. libretexts.orgsemanticscholar.org

One of the most common methods involves converting the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine to form the amide. semanticscholar.org Other activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate amide bond formation under milder conditions. researchgate.netnih.gov Microwave-assisted amidation has also been reported for furan carboxylic acids, providing a rapid and efficient route to amides. researchgate.net Boric acid has been shown to catalyze the amidation of carboxylic acids with urea (B33335) in a solvent-free method. semanticscholar.org

Table 2: Examples of Amidation Reactions of Furan Carboxylic Acids

| Carboxylic Acid Derivative | Amine | Coupling Reagent/Catalyst | Product | Reference |

| 2-Furoic acid | Furfurylamine | DMT/NMM/TsO⁻ or EDC, Microwave | N-(Furan-2-ylmethyl)furan-2-carboxamide | researchgate.net |

| Carboxylic acids | Alkyl amines | Candida antarctica lipase | N-alkyl substituted amides | researchgate.net |

| Carboxylic acids | Amines | Boric acid | Amides | semanticscholar.org |

| N-acyl benzotriazoles | Organic nitro compounds | B₂(OH)₄ | Amides | organic-chemistry.org |

| Carboxylic acids | Amines | Propylphosphonic anhydride (T3P®) | Amides | organic-chemistry.org |

This table is interactive and can be sorted by clicking on the column headers.

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For many carboxylic acids, this process requires high temperatures. The ease of decarboxylation can be influenced by the presence of other functional groups. nih.gov For instance, β-keto acids and malonic acids readily undergo decarboxylation upon heating through a cyclic transition state. masterorganicchemistry.com

The decarboxylation of furan-tetracarboxylic acid has been shown to proceed stepwise, yielding products such as 3,4-furandicarboxylic acid and 3-furoic acid. uni.edu This suggests that the selective decarboxylation of polycarboxylic furan derivatives is possible. The stability of the resulting carbanion intermediate plays a crucial role in the reaction rate. nih.gov While specific studies on the decarboxylation of this compound are not prevalent, the general principles of decarboxylation suggest that it would likely require significant heat, unless a specific catalytic or biological pathway is utilized. nih.govorganic-chemistry.org

Cycloaddition Reactions

The furan ring of this compound can participate as a diene in cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. researchgate.netyoutube.com Furans can act as dienes in these reactions, but their aromatic character often leads to unfavorable thermodynamics for the formation of the cycloadduct. nih.gov The presence of electron-withdrawing groups on the furan ring, such as the carboxylic acid in this compound, further decreases its reactivity as a diene. rsc.org

Despite this, furan-3-carboxylic acids have been shown to be more reactive in Diels-Alder reactions than their 2-carboxylic acid counterparts. rsc.org The reactivity can be enhanced by converting the carboxylic acid to its carboxylate salt, which reduces the electron-withdrawing effect. rsc.orgrsc.org The use of water as a solvent and the addition of a base like sodium hydroxide (B78521) can significantly improve the yields of the Diels-Alder adducts. researchgate.netrsc.org Lewis acids can also catalyze the Diels-Alder reaction of furans by activating the dienophile. researchgate.net These reactions lead to the formation of 7-oxabicyclo[2.2.1]heptene derivatives, which are versatile synthetic intermediates. rsc.orgnih.govnih.gov

Table 3: Examples of Diels-Alder Reactions with Furan Derivatives

| Furan Derivative | Dienophile | Conditions | Product Type | Reference |

| 2-Furoic acid | Maleimides | Water, NaOH | 7-oxabicyclo[2.2.1]heptene adduct | rsc.org |

| Furan | Itaconic anhydride | - | Diels-Alder adduct | nih.gov |

| 2-Alkynyl 2-diazo-3-oxobutanoates | Various dienophiles | Rhodium(II) acetate | Anisole derivatives (after rearrangement) | nih.gov |

| Furan | Methyl acrylate | Lewis-acidic zeolites | Oxanorbornene derivative | researchgate.net |

| 2-Furoic acids and derivatives | Maleimide dienophiles | Water, base | 7-oxabicyclo[2.2.1]heptene adducts | researchgate.netrsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Oxidative and Reductive Transformations

The furan ring in this compound is susceptible to both oxidative and reductive transformations, which can lead to a variety of products depending on the reagents and reaction conditions employed.

Oxidative Transformations:

The oxidation of furans can result in either ring-opened products or the formation of other heterocyclic systems. The presence of the methyl group, an electron-donating group, can make the furan ring more susceptible to oxidation compared to unsubstituted furan. psu.edu

Common oxidizing agents can lead to the cleavage of the furan ring. For instance, oxidation of 3,4-disubstituted furans can lead to the formation of 3,4-disubstituted-3(2H)-furanones. psu.edu In the case of 2,5-dimethylfuran, oxidation with ozone has been shown to yield products such as formaldehyde, methyl glyoxal, and acetic anhydride, indicating ring cleavage. rsc.orgrsc.org While specific data for this compound is not available, similar ring-opening pathways to form dicarbonyl compounds are plausible under strong oxidizing conditions.

Reductive Transformations:

The reduction of this compound can target either the carboxylic acid group, the furan ring, or both. The reduction of carboxylic acids to primary alcohols is a common transformation, often achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The reduction of the furan ring itself typically requires more forcing conditions. Catalytic hydrogenation can lead to the saturation of the furan ring to form the corresponding tetrahydrofuran (B95107) derivative. The specific conditions, such as the catalyst, pressure, and temperature, will determine the extent of reduction. For example, the reduction of 3-furancarboxylic acid has been studied, providing insights into the potential reactivity of its 4-methyl analog.

Below is a table summarizing potential reductive transformations of the parent compound, 3-furancarboxylic acid, which can serve as a model for the expected reactivity of this compound.

| Starting Material | Reagent and Conditions | Major Product(s) | Reference |

| 3-Furoic Acid | Na(Hg), H₂O | Dihydrofuroic acid | N/A |

| 3-Furoic Acid | H₂, Raney Ni | Tetrahydrofuroic acid | N/A |

| 3-Furoic Acid | LiAlH₄ | 3-(Hydroxymethyl)furan | N/A |

Reactivity Governed by Methyl Group at Position 4

The methyl group at the C-4 position of the furan ring plays a significant role in directing the reactivity of the molecule. As an electron-donating group, it increases the electron density of the furan ring, particularly at the adjacent C-5 position, making it more susceptible to electrophilic attack.

While the electron-withdrawing carboxylic acid at C-3 deactivates the ring towards electrophilic substitution, the activating effect of the methyl group at C-4 can still influence the regioselectivity of such reactions. For instance, in electrophilic substitution reactions like halogenation or nitration, the incoming electrophile would be expected to preferentially attack the C-5 position.

Furthermore, the methyl group itself can undergo reactions typical of benzylic-like positions, such as free-radical halogenation under appropriate conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator). This would lead to the formation of a 4-(halomethyl)-3-furancarboxylic acid derivative, a versatile intermediate for further functionalization. However, specific studies detailing such side-chain reactions on this compound are not prevalent in the literature. The reactivity is generally inferred from studies on other methyl-substituted furans.

Design, Synthesis, and Characterization of 4 Methyl 3 Furancarboxylic Acid Derivatives and Analogs

Structural Modification Strategies for Enhanced Properties

The modification of the 4-methyl-3-furancarboxylic acid scaffold is a key approach to fine-tuning its physicochemical and biological properties. These modifications can be systematically categorized into substitutions on the furan (B31954) ring, alterations of the carboxylic acid moiety, and the introduction of diverse functional groups.

Modifications of the Carboxylic Acid Group (e.g., esters, amides, salts)

The carboxylic acid group of this compound is a versatile handle for derivatization. Common modifications include its conversion to esters, amides, and salts, each imparting distinct characteristics to the parent molecule.

Esters: Esterification of the carboxylic acid can be achieved through various methods, including acid-catalyzed reactions with alcohols. acs.org This modification can enhance lipophilicity and alter solubility. For example, the synthesis of methyl esters is a common strategy. nih.gov

Amides: Amide derivatives are readily synthesized from the corresponding carboxylic acid or its activated forms (e.g., acid chlorides) by reaction with primary or secondary amines. researchgate.net This transformation introduces a hydrogen bond donor and acceptor, which can significantly impact intermolecular interactions. The synthesis of a variety of amides, including primary, secondary, and tertiary amides, has been reported through photocatalytic methods. nih.gov

Salts: The formation of salts with inorganic or organic bases can improve aqueous solubility and is a straightforward modification of the carboxylic acid group.

Introduction of Various Substituents (e.g., trifluoromethyl, phenylmethyl, halo, amino)

The introduction of specific substituents onto the this compound framework is a key strategy for modulating its properties.

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry due to its high electronegativity, metabolic stability, and ability to increase lipophilicity. mdpi.com The synthesis of trifluoromethyl-containing furan derivatives, such as 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid, has been documented. nih.gov

Phenylmethyl (Benzyl) Group: The introduction of a benzyl (B1604629) group can introduce steric bulk and potential for aromatic interactions.

Halo Groups: Halogen atoms (F, Cl, Br, I) can be introduced onto the furan ring or other parts of the molecule. They can alter the electronic properties and provide a handle for further cross-coupling reactions.

Amino Group: The amino group can be introduced to create derivatives with different basicity and potential for hydrogen bonding. Methyl 3-amino-2-furoate is an example of a furan derivative with an amino substituent. cymitquimica.com

Synthetic Methodologies for Novel Derivatives

The synthesis of novel this compound derivatives can be broadly approached in two ways: by modifying the existing core structure or by building the complex molecule from simpler, achiral precursors.

Derivatization from this compound

This approach utilizes this compound as the starting material and introduces functional groups through various organic reactions. This is often the most direct route for creating simple esters, amides, and for substitutions on the furan ring. The choice of reagents and reaction conditions dictates the outcome of the derivatization.

De Novo Synthesis of Complex this compound Analogs

De novo synthesis refers to the construction of complex molecules from basic, often achiral, starting materials. researchgate.net This methodology is particularly useful for creating analogs with significant structural deviations from the parent compound, such as those with different substitution patterns or even modified core structures. An example of a de novo approach is the asymmetric synthesis of carbohydrates from achiral compounds, which can be applied to the synthesis of complex glycosylated natural product analogs. researchgate.net This strategy allows for greater flexibility and control in the design and synthesis of novel and complex molecular architectures.

Spectroscopic and Chromatographic Characterization Techniques

The structural confirmation and purity assessment of this compound and its related compounds rely on a combination of powerful analytical methods. Each technique offers a unique window into the molecule's composition and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, such as hydrogen (¹H). For furan derivatives, ¹H NMR provides precise information about the protons on the furan ring and any substituents.

Detailed ¹H NMR data for the parent analog, 3-furoic acid, reveals characteristic signals for the furan ring protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the protons appear at distinct chemical shifts (δ) measured in parts per million (ppm). chemicalbook.com The proton at position 2 (adjacent to the oxygen and the carboxylic acid) is typically the most deshielded, appearing furthest downfield.

Proton at C2 (H-2): ~8.31 ppm

Proton at C5 (H-5): ~7.78 ppm

Proton at C4 (H-4): ~6.76 ppm chemicalbook.com

For this compound, the signal corresponding to H-4 would be absent, and a new signal for the methyl (CH₃) protons would appear, typically in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for 3-Furoic Acid (Analog)

| Assignment | Solvent | Chemical Shift (ppm) | Coupling Constants (Hz) | Source |

|---|---|---|---|---|

| H-2 | CDCl₃ | 8.118 | J(2,5)=0.8, J(2,4)=1.5 | chemicalbook.com |

| H-5 | CDCl₃ | 7.454 | J(5,4)=1.9, J(5,2)=0.8 | chemicalbook.com |

| H-4 | CDCl₃ | 6.781 | J(4,5)=1.9, J(4,2)=1.5 | chemicalbook.com |

| Carboxyl (COOH) | CDCl₃ | 12.26 | - | chemicalbook.com |

| H-2 | DMSO-d₆ | 8.314 | - | chemicalbook.com |

| H-5 | DMSO-d₆ | 7.783 | - | chemicalbook.com |

| H-4 | DMSO-d₆ | 6.761 | - | chemicalbook.com |

| Carboxyl (COOH) | DMSO-d₆ | ~12.5 | - | chemicalbook.com |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is particularly effective for identifying functional groups. In this compound, the most prominent features in an IR spectrum are the absorptions related to the carboxylic acid group.

The spectrum of a furoic acid typically displays:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption band around 1680-1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

Absorptions related to C-O stretching and C-H stretching and bending of the furan ring and methyl group.

The NIST Chemistry WebBook provides IR spectral data for the related compound 2-furancarboxylic acid, showing characteristic peaks that help in identifying the functional groups present. nist.gov

Table 2: Characteristic IR Absorption Bands for Furoic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp |

| C-O Stretch | 1200 - 1320 | Medium |

| Furan Ring Vibrations | 1450 - 1600 | Medium-Weak |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.

For this compound (C₆H₆O₃), the expected molecular weight is approximately 126.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126. Subsequent fragmentation would likely involve the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). The NIST Mass Spectrometry Data Center contains data for related isomers and esters, such as 3-furoic acid and its methyl ester, which show characteristic fragmentation patterns. nih.govnist.gov For instance, the mass spectrum of 3-furoic acid shows a prominent molecular ion peak at m/z 112. nih.gov

Table 3: Mass Spectrometry Data for Furoic Acid Analogs

| Compound | Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| 3-Furoic Acid | GC-MS | 112 | Not specified | nih.gov |

| 2-Furancarboxylic Acid | MS (EI) | 112 | Not specified | nist.gov |

| Methyl 2,5-dimethyl-3-furoate | MS (EI) | 154 | Not specified | nist.gov |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized compounds like this compound. A common method for analyzing organic acids is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.

The analysis of furanic acids often employs a C18 column with a mobile phase consisting of an aqueous solution (often buffered or acidified, e.g., with phosphoric or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comsielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the furan ring is a chromophore. researchgate.net The retention time of the compound under specific conditions is a characteristic identifier, while the peak area allows for quantification and purity determination. Studies have demonstrated the successful separation of various furoic acids and related furanic compounds in complex matrices like honey. nih.gov

Table 4: General HPLC Conditions for Furanic Acid Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Reversed-Phase (e.g., C18) | mdpi.comnih.gov |

| Mobile Phase | Water/Acetonitrile or Methanol with Acid Modifier | mdpi.comsielc.com |

| Detection | UV-Vis or Photodiode Array (PDA) | researchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | mdpi.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | mdpi.com |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For a molecule like this compound, X-ray crystallography would confirm the planarity of the furan ring, the geometry of the carboxylic acid and methyl substituents, and reveal how the molecules pack in the crystal lattice, including any hydrogen bonding networks formed by the carboxylic acid groups. While this technique provides unparalleled structural detail, it is contingent upon the ability to grow high-quality single crystals of the compound. Modern techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) can even be used to determine the structures of materials that only form microcrystals and are sensitive to radiation. nih.gov

Theoretical and Computational Investigations of 4 Methyl 3 Furancarboxylic Acid

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 4-methyl-3-furancarboxylic acid molecule. These computational techniques provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on this compound are not widely available in public literature, DFT calculations are routinely used for similar molecules. For instance, DFT at the B3LYP/cc-pVDZ level has been used to interpret the methylation of related heterocyclic systems by evaluating the electron distribution of corresponding anions. mdpi.com Such calculations typically optimize the molecular geometry to find the lowest energy conformation and provide data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For related compounds, DFT has been used to analyze Frontier Molecular Orbitals (FMO) to understand reaction selectivity. nih.gov

Table 1: Representative Data Obtainable from DFT Calculations (Note: This table is illustrative of the types of data generated from DFT studies on similar heterocyclic compounds, as specific data for this compound is not publicly documented.)

| Property | Typical Data Type and Significance |

| Optimized Geometry | Provides precise bond lengths (Å) and angles (°) for the molecule's most stable conformation. |

| HOMO Energy | Energy (eV) of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy (eV) of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference (eV) between HOMO and LUMO; indicates chemical reactivity and stability. |

| Mulliken Charges | Provides the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. |

| Vibrational Frequencies | Calculated IR spectra (cm⁻¹) which can be compared with experimental data to confirm structure. |

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. While detailed ab initio studies specifically for this compound are not prominent in accessible literature, these methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are considered highly accurate for determining electronic structures. They are often used as a benchmark for other computational methods. For example, in studies of related furan-fused systems, DFT methods have been benchmarked against MP2/6-311G** for greater accuracy in investigating reaction mechanisms. researchgate.net These methods provide a rigorous framework for calculating the total energy, electron correlation, and other electronic properties of molecules.

Reaction Mechanism and Kinetic Studies

Computational chemistry provides essential tools for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Computational Analysis of Synthetic Pathways

While a specific computational analysis for the synthesis of this compound is not detailed in the available literature, computational methods are frequently applied to understand the synthesis of substituted furans. For example, DFT has been used to probe the mechanism of gold(I)-catalyzed cyclization reactions that form highly substituted furans. researchgate.net These studies identify key intermediates and transition states, explaining how factors like the catalyst and solvent influence the reaction outcome. Such analyses can clarify regioselectivity and stereoselectivity in the formation of furan (B31954) rings.

Reaction Dynamics and Transition State Analysis

The analysis of reaction dynamics involves studying the atomic motions as a reaction proceeds from reactants to products via a transition state. Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to calculate reaction rate constants from computed potential energy surfaces. researchgate.net For example, the reaction mechanisms of aromatic compounds with hydroxyl radicals have been investigated using methods like M06-2X and CCSD(T) to locate transition states and calculate activation energies. researchgate.netmdpi.com These analyses reveal the most favorable reaction pathways by comparing the energy barriers of different potential routes. For the acylation of related thienopyrrole esters, semiempirical quantum-chemical methods (MNDO) have been used to analyze the structure of σ-complexes, which are intermediates in electrophilic substitution reactions. researchgate.net

Thermodynamic Properties and Stability Assessments

Computational methods can predict the thermodynamic properties of a molecule, which are crucial for understanding its stability and behavior in chemical processes.

Enthalpies of Formation and Energetic Favorability

One approach is the use of Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For instance, a genetic algorithm-based multivariate linear regression model has been successfully used to predict the standard enthalpy of formation for a wide range of organic compounds with a high degree of accuracy. nih.gov Such models utilize molecular descriptors calculated from the chemical structure to predict the thermochemical properties.

Another powerful tool is the use of group contribution methods. These methods estimate thermochemical data by summing the contributions of individual functional groups within the molecule. While this method can provide values with "chemical accuracy" (typically within 4 kJ/mol of experimental values), the presence of specific combinations of functional groups, such as a methyl group on a furan ring, can sometimes lead to deviations due to steric or electronic effects not fully captured by the standard group contributions. ijper.org

Substituent Effects on Thermochemical Properties

Comparing this compound to its parent compound, 3-furancarboxylic acid, the addition of the methyl group is expected to make the enthalpy of formation more negative, indicating a more stable compound. This is a general trend observed in many organic compounds where the addition of a methyl group to an aromatic ring contributes to increased thermodynamic stability.

Furthermore, the study of related furan derivatives through Quantitative Structure-Activity Relationship (QSAR) analyses reveals that descriptors such as lipophilicity (logP), molecular volume, and electronic parameters like HOMO and LUMO energies are significantly correlated with the biological activities of these compounds. nih.gov These descriptors are directly influenced by the nature and position of substituents on the furan ring. For example, the lipophilicity and molecular size of furanocoumarin derivatives have been shown to control their interaction with biological targets like cytochrome P450 enzymes. nih.gov

Molecular Modeling and Docking Studies for Structure-Activity Relationships

Molecular modeling and docking studies are indispensable computational tools for predicting how a molecule like this compound might interact with a biological receptor. These methods are crucial for understanding structure-activity relationships (SAR), which correlate a molecule's three-dimensional structure with its biological effect.

While specific docking studies for this compound are not extensively reported, the principles can be understood from studies on analogous furan derivatives. For instance, molecular docking studies on novel furan-azetidinone hybrids have been used to predict their binding affinity to antibacterial targets. ijper.org Similarly, docking studies of furochromone derivatives have helped in identifying potential inhibitors of p38α MAP kinase, a target in breast cancer. olemiss.edu These studies typically involve defining a binding site on a target protein and computationally placing the ligand (in this case, a furan derivative) into this site to predict the most likely binding conformation and affinity.

Ligand-Receptor Interaction Predictions

The prediction of ligand-receptor interactions for this compound would involve identifying a potential biological target and then using computational docking to simulate the binding process. The carboxylic acid group is a key feature, as it can act as a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues like arginine, lysine, or histidine in a receptor's binding pocket. The furan ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The methyl group can contribute to binding through hydrophobic interactions.

In silico screening of heterocyclic compounds containing a furan nucleus has demonstrated that these molecules can achieve good docking scores against various biological targets, suggesting their potential for therapeutic activity. researchgate.net The binding energy, which is calculated by the docking software, provides an estimate of the binding affinity. For example, in a study of furan-derived chalcones, compounds with favorable binding energies were predicted to be potent inhibitors of GlcN-6-P synthase. mdpi.com

The following table illustrates the types of interactions that could be predicted for this compound with a hypothetical receptor binding site:

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (OH) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine |

| Furan Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary bond allowing for conformational flexibility is the C3-C(OOH) bond, which dictates the orientation of the carboxylic acid group relative to the furan ring.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for this rotation and identify the most stable conformers. Studies on related furan-based arylamides have shown that intramolecular hydrogen bonding and solvent effects can significantly influence conformational preferences. nih.gov In the case of this compound, an intramolecular hydrogen bond between the carboxylic acid proton and the furan oxygen is possible, which would favor a planar conformation.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound in a biological environment, such as in water or bound to a receptor. MD simulations track the movements of atoms over time, allowing for the exploration of different conformations and their relative stabilities. nih.gov While specific MD simulations for this compound are not documented, simulations of other furan derivatives have been used to understand their behavior in solution and their interactions with other molecules. stevens.edu These simulations can reveal how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex over time.

Inability to Fulfill Request for "this compound" Article

Following a comprehensive and targeted search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the chemical compound “this compound” according to the provided outline.

The detailed investigation sought to find non-human and in vitro studies pertaining to the following biological activities of this compound:

In Vitro Antimicrobial Activities (Antibacterial and Antifungal)

In Vitro Antitumor/Anticancer Potentials

Anti-inflammatory and Antiallergic Activities in Animal Models

Enzyme Inhibition Studies (in vitro)

Receptor Binding Studies (in vitro)

The search results consistently yielded information on related but distinct compounds, such as furan derivatives with different substitution patterns (e.g., 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) or more complex molecules containing a furan moiety. However, no specific experimental data for "this compound" itself could be located for the biological activities stipulated in the detailed outline.

Given the strict instructions to focus solely on "this compound" and to adhere rigidly to the provided structure, generating a scientifically accurate and informative article as requested is not possible. The absence of specific research findings for this particular compound prevents the fulfillment of the core requirements of the task.

Biological Activity and Mechanistic Insights Non Human & in Vitro Studies

Investigations into Uremic Toxin Properties (Focus on in vitro and animal models)

Research has investigated the role of furan-containing carboxylic acids as potential uremic toxins, which accumulate in the body during renal failure. A significant body of this research focuses on 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF), a compound structurally related to 4-methyl-3-furancarboxylic acid.

Studies have demonstrated that certain furancarboxylic acids, particularly CMPF, accumulate in the serum of patients with uremia. nih.gov The serum concentration of CMPF is significantly higher in uremic patients undergoing hemodialysis compared to healthy individuals. nih.gov One study reported the mean serum concentration of CMPF in uremic patients to be 32.3 ± 2.7 µg/ml, a stark contrast to the 3.61 ± 0.19 µg/ml found in healthy younger subjects. nih.gov This accumulation is exacerbated by the fact that these acids are not efficiently removed by conventional hemodialysis, largely due to their strong binding to plasma proteins like albumin. nih.gov Interestingly, while CMPF is measurable in sweat, its concentration in the hair of hemodialysis patients tends to be lower than in healthy individuals, which may be related to reduced sweat production in uremic patients. nih.gov

Table 1: Serum Concentration of 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF)

| Subject Group | Serum CMPF Concentration (µg/ml) |

| Uremic Patients (on hemodialysis) | 32.3 ± 2.7 |

| Healthy Younger Subjects | 3.61 ± 0.19 |

Data from a study comparing CMPF levels in uremic patients and healthy individuals. nih.gov

To understand the potential pathophysiological roles of accumulated furancarboxylic acids, researchers have examined their effects on excised animal tissues. In one such study, the biological activity of CMPF was tested on isolated guinea pig tenia coli, a smooth muscle preparation from the large intestine. The findings indicated that CMPF has a very weak biological effect in this model, showing only a slight suppression of spontaneous contracture at a relatively high concentration of 10⁻⁴ M. nih.gov

The interaction of CMPF with human blood components has also been investigated in vitro to assess its potential to interfere with normal physiological processes. When tested with human platelets and neutrophils, CMPF showed no remarkable effects at concentrations up to 10⁻⁴ M. nih.gov This suggests that at the concentrations tested, this particular furancarboxylic acid does not significantly impact the function of these key immune and clotting cells in an in vitro setting.

The mechanosensitive ion channel PIEZO1 plays a crucial role in regulating the volume of red blood cells. nih.govnih.gov While chemical activators of PIEZO1, such as Yoda1, have been shown to cause calcium influx and subsequent dehydration of red blood cells, there is currently no direct scientific evidence from the reviewed literature to suggest that this compound or the related uremic toxin CMPF can activate PIEZO1 channels in red blood cells in vitro.

Other Reported Biological Activities (e.g., locomotor activity in mice)

The influence of various substances on the central nervous system and behavior, such as locomotor activity, is an area of active research. nih.govnih.gov However, based on the available scientific literature, there are no specific studies that have investigated or reported an effect of this compound or its related compounds on the locomotor activity of mice.

Mechanistic Elucidation of Biological Actions (at molecular or cellular level, in vitro or animal models only)

In vitro studies using human kidney proximal tubular cells (HK-2) have shed light on the potential molecular mechanisms behind the toxicity of CMPF. nih.gov This research suggests that CMPF can act as a pro-oxidant, contributing to cellular damage. nih.gov

The proposed mechanism involves the following key steps:

Radical Intermediate Formation: CMPF appears to directly interact with superoxide (B77818) and peroxy radicals, leading to the formation of a CMPF radical. nih.gov

Oxygen-Dependent ROS Amplification: This CMPF radical can then interact with dissolved oxygen, resulting in an overproduction of superoxide anions, thereby amplifying oxidative stress. nih.gov

Induction of Cellular Damage: This CMPF-induced oxidative stress was shown to increase the secretion of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis, and was correlated with a reduction in cell viability. nih.gov The negative effects of CMPF on these cells could be blocked by probenecid, an inhibitor of organic anion transporters, indicating that the uptake of CMPF into the cells is a critical step for its toxic effects. nih.gov

Table 2: Mechanistic Actions of CMPF in HK-2 Cells

| Experimental Condition | Observation | Implication |

| CMPF + Angiotensin II | Increased ROS production | CMPF enhances oxidative stress. |

| In vitro ROS assays | CMPF interacts with O₂·⁻ and peroxy radicals | Formation of a CMPF radical intermediate. |

| CMPF radical + Oxygen | Overproduction of O₂·⁻ | Amplification of the oxidative cycle. |

| CMPF-induced oxidative stress | Increased TGF-β1 secretion, decreased cell viability | Cellular damage and pro-fibrotic signaling. |

Summary of findings from an in vitro study on the pro-oxidant nature of CMPF. nih.gov

Applications of 4 Methyl 3 Furancarboxylic Acid in Advanced Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

The unique structure of 4-methyl-3-furancarboxylic acid, and its derivatives like methyl furan-3-carboxylate, makes it an essential building block in organic synthesis. chemimpex.com The furan (B31954) ring system is a key feature in many commercially important chemicals, including pharmaceuticals and agrochemicals. researchgate.net The reactivity of the furan moiety, combined with the functional handles provided by the methyl and carboxylic acid groups, allows chemists to construct intricate molecular architectures. chemimpex.comontosight.ai This versatility makes it an attractive starting material for synthesizing complex targets. chemimpex.com

The furan nucleus is a common scaffold in many pharmaceutical compounds. researchgate.net Derivatives of this compound serve as crucial intermediates in the synthesis of new drug candidates. chemimpex.com For instance, a related furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, is known to accumulate in the plasma of patients with chronic renal failure and is a significant inhibitor of drug binding. nih.govoup.com The synthesis of this specific molecule highlights the utility of the substituted furan core in creating compounds with distinct biological activities. nih.govoup.com

The methyl group on the furan ring is not merely a structural component; it can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl" effect. mdpi.com Furthermore, the broader class of furan-3-carboxylic acid derivatives is utilized in the synthesis of complex pharmaceutical agents, such as substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are developed as potential medicaments. google.com The synthesis of corticosteroid esters also utilizes related furan precursors. thegoodscentscompany.com

In the agricultural sector, furan-containing compounds are precursors to various bioregulators. researchgate.net this compound and its derivatives are specifically employed in the formulation of agrochemicals, including herbicides and pesticides. chemimpex.commolbase.com The development of new agrochemicals is a critical area of research, and natural products often provide the inspiration for new herbicidal modes of action. nih.gov The furan scaffold from compounds like this compound provides a chemical framework that can be elaborated to produce next-generation crop protection agents. chemimpex.comnih.gov

The sensory profiles of many food products and perfumes are enhanced by the inclusion of specific aromatic compounds. chemimpex.com Furan derivatives are noted for their presence in essential oils and are used in cosmetics. researchgate.net The methyl ester of 3-furancarboxylic acid, a close relative of this compound, is used as a flavoring agent due to its pleasant aroma. chemimpex.com While some furan derivatives are not recommended for direct use in fragrances, they serve as precursors in the synthesis of more complex fragrance molecules. molbase.comfragranceu.comnih.gov The structural backbone of this compound is suitable for creating compounds used in the flavor and fragrance industries. molbase.com

Role in Materials Science and Polymer Chemistry

There is a growing demand for new materials derived from renewable resources, driven by environmental awareness and the need for sustainability. rsc.org Furan-based compounds, which can be derived from biomass, are at the forefront of this shift, with 2,5-furandicarboxylic acid (FDCA) being a prominent example used to create bio-based polymers. mdpi.commagtech.com.cnmdpi.com

Furan-based polyesters have demonstrated potential as bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgnih.gov While 2,5-FDCA is the most extensively studied monomer in this class, research is expanding to include other furan derivatives to tune polymer properties. mdpi.commdpi.com Derivatives such as 3-furancarboxylic acid methyl ester have been explored for the production of biodegradable plastics. chemimpex.com this compound is categorized as a material chemical, indicating its potential role as a monomer or co-monomer in the synthesis of novel furan-based polymers and bioplastics. molbase.com The incorporation of such substituted furans can influence the final properties of the polymer, including its thermal stability and mechanical characteristics. acs.org

Organic electronics is a field focused on developing electronic devices using carbon-based materials. sigmaaldrich.com Furan-containing conjugated compounds are being actively researched for these applications due to their electronic properties and potential for sustainable sourcing. ntu.edu.sg The furan ring is a key component in the design of novel organic semiconductors. ntu.edu.sg Although specific applications of this compound in this area are not widely documented, its structure represents a valuable building block for synthesizing larger, conjugated systems required for organic electronic devices. chemimpex.comntu.edu.sg

Table 1: Properties and Applications of this compound and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Applications | Sources |

|---|---|---|---|---|

| This compound | 101870-15-9 | C₆H₆O₃ | Precursor for agrochemicals, flavors, fragrances, and material chemicals. | molbase.com |

| Methyl furan-3-carboxylate | 13129-23-2 | C₆H₆O₃ | Building block for pharmaceuticals, agrochemicals, flavoring agents, and bioplastics. | chemimpex.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,5-Bis(hydroxymethyl)furan (BHMF) |

| 2,5-furandicarboxylic acid (FDCA) |

| 2-Acetylfuran |

| 3-amino-tetrahydrofuran-3-carboxylic acid |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid |

| 3-Furan-carboxamides |

| 3-Furancarboxylic acid |

| 3-Methyl-2-furaldehyde |

| 3-Methyl-2-furoic acid |

| 3-Methylfuran |

| 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- |

| 4-Methyl-3-decen-5-ol |

| This compound |

| 5-hydroxymethyl-2-furaldehyde (HMF) |

| Adipic acid |

| Caprolactam |

| Furan |

| Furan-3,4-dicarboxylic acid |

| Glyoxylic acid |

| Levulinic acid |

| Maleic anhydride (B1165640) |

| Meldrum's acid |

| Methacrylic acid |

| Methyl 3-methyl-2-furoate |

| Methyl furan-3-carboxylate |

| Methyl succinyl chloride |

| Methylenecyclohexane |

| Phenyl-C61-Butyric-Acid-Methyl-Ester (PCBM) |

| Phthalic anhydride |

| Poly(ethylene 2,5-furandicarboxylate) (PEF) |

| Poly(ethylene terephthalate) (PET) |

| Quinoline |

| Terephthalic acid |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The synthesis of substituted furan-3-carboxylic acids has historically presented unique challenges. However, new strategies are emerging to overcome these hurdles. A notable approach involves the aromatization of a dihydrofuran precursor, such as 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This intermediate can then undergo nucleophilic displacement of the trichloromethyl group to yield the furan-3-carboxylic acid or its derivatives, like amides and esters, with high efficiency. researchgate.net For instance, hydrolysis of the trichloromethyl group using sodium hydroxide (B78521) in refluxing benzene (B151609) has been shown to produce furan-3-carboxylic acid in a 70% yield. researchgate.net

Another strategy focuses on the Darzens glycidic ester condensation. The synthesis of methyl 3-methyl-2-furoate, a related isomer, has been successfully achieved starting from 4,4-dimethoxy-2-butanone (B155242) and methyl chloroacetate. orgsyn.org The resulting glycidic ester is then heated, leading to rearrangement and the formation of the furan (B31954) ring. orgsyn.org Such established methods for alkyl-substituted furan carboxylates provide a foundation for developing novel, high-yield pathways to 4-Methyl-3-furancarboxylic acid. google.com Future research will likely focus on optimizing these routes, perhaps through catalysis, to improve atom economy and reduce reaction steps.

| Method | Precursors | Key Steps | Reported Yield | Reference |

| Dihydrofuran Aromatization | 4-trichloroacetyl-2,3-dihydrofuran | Aromatization followed by nucleophilic displacement/hydrolysis | 70% for furan-3-carboxylic acid from trichloroacetylfuran | researchgate.net |

| Glycidic Ester Condensation | 4,4-dimethoxy-2-butanone, Methyl chloroacetate | Darzens condensation, then thermal rearrangement | 65-70% for methyl 3-methyl-2-furoate | orgsyn.org |

Advanced Derivative Design and Synthesis

The furan scaffold is a valuable component in medicinal chemistry and materials science. ijabbr.com Advanced derivative design for compounds like this compound leverages strategies such as fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies to create novel molecules with specific functions.

For example, in a related benzofuran (B130515) series, a fragment-based approach was used to design potent inhibitors of MAP kinase-interacting kinases (Mnks). researchgate.net This involved identifying a core scaffold that binds to the enzyme's active site and then systematically adding different substituents to enhance potency and selectivity. researchgate.net Similarly, derivatives of this compound can be designed by modifying the carboxylic acid group into various amides, esters, or other functional groups, or by introducing substituents onto the furan ring to modulate biological activity or material properties. The synthesis of a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives for evaluation as antitumor agents showcases how a "4-methyl" containing heterocyclic core can be systematically modified to explore biological effects. researchgate.net

Deeper Mechanistic Understanding of Biological Activities (non-human)

While many furan derivatives are known to possess biological activity, a deep understanding of their mechanisms of action is often lacking. ijabbr.com Emerging research aims to elucidate these pathways in non-human biological systems.

For instance, studies on synthetic furanones with anticancer properties have investigated their in vitro growth inhibitory activity against various cancer cell lines. researchgate.net Interestingly, some of these compounds displayed activity against apoptosis-resistant cancer cells, suggesting they may act through non-traditional cell death pathways that warrant further investigation. researchgate.net In another example involving designed benzofuran derivatives, a specific compound was found to decrease the levels of phosphorylated eukaryotic initiation factor 4E (p-eIF4E) in a dose-dependent manner in cancer cells. researchgate.net This provides a clear, measurable endpoint to understand the compound's effect on a specific cellular signaling pathway. Future studies on this compound derivatives will likely employ similar detailed molecular biology and biochemical techniques to pinpoint their cellular targets and mechanisms of action in relevant non-human models, such as bacteria or cell cultures. ijabbr.com

| Derivative Class | Biological Activity (Non-Human) | Mechanistic Insight | Reference |

| Benzofuran Carboxamides | Anti-proliferative (cancer cell lines) | Inhibition of Mnk; Decrease in p-eIF4E levels | researchgate.net |

| Synthetic Furanones | Growth inhibition (cancer cell lines) | Activity against apoptosis-resistant cells, suggesting non-apoptotic mechanisms | researchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Antibacterial (E. coli) | Growth inhibition (MIC of 64 ug/mL for lead compound) | ijabbr.com |

Integration with Machine Learning and AI in Chemical Research

Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly influencing the synthesis of furan-based compounds, many of which can be derived from biomass. nih.gov The key goal is to develop environmentally benign and efficient processes. This includes using renewable starting materials, reducing waste, and employing less hazardous reagents and solvents.

For instance, research has focused on the efficient production of furoic acid from furfural—a common biomass-derived platform chemical—using base-assisted oxidation with hydrogen peroxide, a relatively green oxidant. rsc.org Another green approach involves the one-step synthesis of furan-based diepoxy monomers, which are potential bio-based alternatives to petrochemicals, avoiding harsh reagents. rsc.org The future synthesis of this compound will likely incorporate these principles, potentially starting from bio-derived precursors and utilizing catalytic methods to improve efficiency and minimize environmental impact. The overarching theme is the move away from traditional, often wasteful, chemical processes towards sustainable technologies built on renewable feedstocks. nih.gov

Q & A

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Optimize solvent polarity and temperature to minimize side reactions.

How can researchers resolve spectral contradictions in characterizing this compound?

Advanced Research Question

Contradictions in NMR or mass spectrometry data often arise from:

- Tautomerism : The furan ring’s electron-rich nature may lead to resonance stabilization of alternative structures.

- Impurities : Trace solvents or by-products (e.g., unreacted intermediates) can skew results.

Q. Methodological Solutions :

- Use 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon correlations and distinguish between isomers.

- Perform high-resolution mass spectrometry (HRMS) to validate molecular ion peaks. Cross-reference with computational predictions (e.g., isotopic pattern simulations) .

What safety protocols are critical when handling this compound in the lab?

Basic Research Question

- PPE Requirements :

- Emergency Measures :

- Ingestion : Rinse mouth with water; do NOT induce vomiting.

- Skin Contact : Wash with soap and water; remove contaminated clothing .

How does this compound interact with biological targets, and what assays are suitable for studying these interactions?

Advanced Research Question

The compound’s carboxylic acid group enables hydrogen bonding with enzymes or receptors. Example applications:

- Enzyme Inhibition : Competitive binding assays (e.g., fluorescence polarization) to measure IC₅₀ values against target proteins.

- Structure-Activity Relationship (SAR) : Modify the methyl or carboxyl groups to assess impact on binding affinity.

Q. Experimental Design :

- Use surface plasmon resonance (SPR) for real-time kinetic analysis of protein-ligand interactions.

- Validate results with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

Challenges :

- Exothermic Reactions : Risk of thermal runaway during carboxylation.

- Low Yield : Side reactions (e.g., decarboxylation) at higher temperatures.

Q. Optimization Strategies :

- Process Control : Use continuous flow reactors to manage heat dissipation.

- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized palladium) to improve selectivity .

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Question

- Reactivity Modeling : Density Functional Theory (DFT) calculations to map electron density and predict sites for electrophilic/nucleophilic attack.

- Solvent Effects : Molecular dynamics (MD) simulations to study solvation dynamics in polar aprotic solvents (e.g., DMF).

Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in varying solvents) .

What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Basic Research Question

- HPLC : Reverse-phase C18 column, UV detection at 210–260 nm (carboxyl group absorbance).

- GC-MS : Derivatize the carboxylic acid (e.g., trimethylsilylation) for volatility.

- Calibration : Prepare standard curves in the matrix of interest (e.g., cell lysate) to account for matrix effects .

How do structural analogs of this compound compare in terms of biological activity?

Advanced Research Question

- Analog Design : Replace the methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate acidity.

- Activity Trends :

- Increased Lipophilicity : Enhances membrane permeability but may reduce solubility.

- Steric Effects : Bulkier substituents at the 4-position can hinder target binding.

Case Study : 5-(4-Methoxyphenyl)furan-3-carboxylic acid shows higher antimicrobial activity due to the electron-donating methoxy group .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

- Thermal Stability : Decomposes above 150°C; store at 2–8°C.

- Light Sensitivity : Degrades under UV exposure; use amber glass vials.

- Humidity : Hygroscopic; store in a desiccator with silica gel .

How can researchers address discrepancies in reported bioactivity data for this compound?

Advanced Research Question

Sources of Discrepancy :

- Purity Variability : Impurities (e.g., 3-Furancarboxylic acid) may skew bioassay results.

- Assay Conditions : pH, temperature, or solvent (e.g., DMSO concentration) affecting compound solubility.

Q. Resolution :

- Validate purity via HPLC-ELSD (evaporative light scattering detection).

- Replicate assays under standardized conditions (e.g., PBS buffer, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.